![molecular formula C19H25ClN2O2 B4440402 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule inhibitor of the enzyme histone deacetylase (HDAC). It has been studied extensively for its potential use as a treatment for addiction and other neuropsychiatric disorders. In
Mechanism of Action
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors such as N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide increase the acetylation of histone proteins, leading to changes in gene expression that can have therapeutic effects. In the case of addiction, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs.
Biochemical and Physiological Effects:
In addition to its effects on addiction and gene expression, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase levels of the neurotransmitter GABA in the brain, which may contribute to its anti-addictive effects. N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. Additionally, it has been shown to have low toxicity and few side effects. However, one limitation is that it may not be effective for all types of addiction or neuropsychiatric disorders, and more research is needed to determine its full potential.
Future Directions
There are several future directions for research on N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for addiction and neuropsychiatric disorders. Additionally, more research is needed to determine the optimal dosing and treatment regimens for N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide. Finally, further investigation is needed to fully understand the biochemical and physiological effects of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide and its potential use in cancer treatment.
Scientific Research Applications
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied extensively for its potential use as a treatment for addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Additionally, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied for its potential use in cancer treatment, as HDAC inhibitors have been shown to have anti-cancer effects.
properties
IUPAC Name |
N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-10-9-15(19(24)22-11-5-2-6-12-22)13-17(16)21-18(23)14-7-3-1-4-8-14/h9-10,13-14H,1-8,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHCLZYJFIQHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.